molecular formula C14H13NO2 B14547784 4-[(4-Hydroxy-2,3-dimethylphenyl)imino]cyclohexa-2,5-dien-1-one CAS No. 62230-84-6

4-[(4-Hydroxy-2,3-dimethylphenyl)imino]cyclohexa-2,5-dien-1-one

Cat. No.: B14547784
CAS No.: 62230-84-6
M. Wt: 227.26 g/mol
InChI Key: PZJWLXQNFSZWLF-UHFFFAOYSA-N
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Description

4-[(4-Hydroxy-2,3-dimethylphenyl)imino]cyclohexa-2,5-dien-1-one is a quinone imine compound. It is obtained by the formal condensation of one of the keto groups of benzoquinone with the amino group of 4-hydroxyaniline . This compound is known for its vibrant color and is often used as a dye.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[(4-Hydroxy-2,3-dimethylphenyl)imino]cyclohexa-2,5-dien-1-one typically involves the reaction of p-benzoquinone with an aryl amine in the presence of a catalyst such as copper acetate (Cu(OAc)2). The reaction is carried out in an oven-dried tube under a nitrogen atmosphere . The general procedure involves mixing p-benzoquinone (1.7 mmol) with the aryl amine (1.0 mmol) and Cu(OAc)2 (0.1 mmol) in the presence of air.

Industrial Production Methods

Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The reaction conditions are optimized to ensure maximum yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

4-[(4-Hydroxy-2,3-dimethylphenyl)imino]cyclohexa-2,5-dien-1-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinone derivatives.

    Reduction: Reduction reactions can convert the compound back to its hydroquinone form.

    Substitution: The compound can undergo substitution reactions, particularly at the hydroxyl and imino groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used.

    Substitution: Substitution reactions often involve reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols).

Major Products Formed

    Oxidation: Quinone derivatives.

    Reduction: Hydroquinone derivatives.

    Substitution: Various substituted phenyl and imino derivatives.

Scientific Research Applications

4-[(4-Hydroxy-2,3-dimethylphenyl)imino]cyclohexa-2,5-dien-1-one has several scientific research applications:

Mechanism of Action

The mechanism of action of 4-[(4-Hydroxy-2,3-dimethylphenyl)imino]cyclohexa-2,5-dien-1-one involves its interaction with molecular targets such as enzymes and receptors. The compound can undergo redox reactions, influencing cellular oxidative stress levels. It may also interact with proteins and nucleic acids, affecting various biochemical pathways .

Comparison with Similar Compounds

Similar Compounds

  • 4-[(4-Hydroxyphenyl)imino]cyclohexa-2,5-dien-1-one
  • 4-[(4-Dimethylamino)phenyl]imino]cyclohexa-2,5-dien-1-one
  • 4-[(4-Methylpentan-2-yl)amino)phenyl]imino]cyclohexa-2,5-dien-1-one

Uniqueness

4-[(4-Hydroxy-2,3-dimethylphenyl)imino]cyclohexa-2,5-dien-1-one is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties. Its hydroxyl and dimethyl groups contribute to its stability and reactivity, making it a valuable compound in various applications .

Properties

CAS No.

62230-84-6

Molecular Formula

C14H13NO2

Molecular Weight

227.26 g/mol

IUPAC Name

4-(4-hydroxy-2,3-dimethylphenyl)iminocyclohexa-2,5-dien-1-one

InChI

InChI=1S/C14H13NO2/c1-9-10(2)14(17)8-7-13(9)15-11-3-5-12(16)6-4-11/h3-8,17H,1-2H3

InChI Key

PZJWLXQNFSZWLF-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=CC(=C1C)O)N=C2C=CC(=O)C=C2

Origin of Product

United States

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